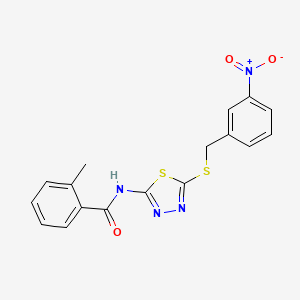

2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a 2-methylbenzamide group linked to the thiadiazole core and a 3-nitrobenzylthio substituent at the 5-position. This compound belongs to a class of heterocyclic molecules extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory properties . The synthesis of such derivatives typically involves cyclization reactions of thiosemicarbazides with benzoyl isothiocyanates, followed by functionalization of the thiadiazole ring with diverse substituents to modulate bioactivity .

Properties

IUPAC Name |

2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S2/c1-11-5-2-3-8-14(11)15(22)18-16-19-20-17(26-16)25-10-12-6-4-7-13(9-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDDRRJNKMOXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Chemical Structure

The compound can be represented by the following structure:

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds bearing the thiadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating potent antibacterial activity .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32.6 |

| Thiadiazole Derivative A | S. aureus | 62.5 |

| Thiadiazole Derivative B | Pseudomonas aeruginosa | 47.5 |

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown IC50 values in the submicromolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) . The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth.

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 1.2 |

| CEM | 1.4 |

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of thiadiazole derivatives. For example, compounds similar to this compound have been tested in models of epilepsy and neurodegeneration. Protective effects were observed at doses as low as 100 mg/kg in animal models, suggesting a promising avenue for treating neurological disorders .

Case Studies

- Antimicrobial Efficacy : A study assessing the antimicrobial activity of various thiadiazole derivatives found that those with nitro-substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- Anticancer Research : In vitro studies on thiadiazole derivatives indicated that modifications at the nitrogen positions significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups demonstrated improved activity due to increased lipophilicity and better cellular uptake .

- Neuroprotection : In a model of pentylenetetrazole-induced seizures, derivatives similar to this compound showed significant protection against seizure activity, suggesting potential for development as anticonvulsant agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The bioactivity and physical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 3-nitrobenzylthio group in the target compound may enhance electrophilic interactions with biological targets compared to halogenated (e.g., 4-bromobenzyl in ) or alkylthio (e.g., methyl in ) substituents.

- Melting Points : Derivatives with simpler substituents (e.g., methylthio or ethylthio groups) exhibit higher melting points (158–170°C) compared to nitro- or bromo-substituted analogs, suggesting stronger intermolecular forces in the latter .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between thiadiazole intermediates and substituted benzamides. For example, thiol-containing thiadiazoles (e.g., 5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine) are reacted with activated 2-methylbenzoyl chloride under basic conditions (e.g., pyridine or DMF). Purification involves column chromatography or recrystallization, with purity confirmed via TLC and melting-point analysis .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (400 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions and amide bond formation. IR spectroscopy (KBr pellet) identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or TOF-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : CHNS analysis to validate empirical formulas .

Q. What analytical techniques are used to resolve spectral data contradictions (e.g., overlapping NMR peaks)?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in proton-proton coupling or heteronuclear correlations, particularly for aromatic and thiadiazole protons .

- X-ray Diffraction : Single-crystal studies (e.g., R factor < 0.08) provide unambiguous confirmation of molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing crystal packing) .

Advanced Research Questions

Q. How can reaction yields be optimized for thiadiazole-based benzamide derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (e.g., 75% → 92%) by enhancing reaction kinetics. Solvent choice (e.g., DMF for polar intermediates) and catalyst screening (e.g., DMAP) are critical .

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the benzyl thioether increase electrophilicity of the thiadiazole core, facilitating nucleophilic acyl substitution .

Q. How do structural modifications (e.g., nitro group position) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- 3-Nitrobenzyl vs. 4-Nitrobenzyl : The 3-nitro position enhances π-π stacking with target enzymes (e.g., PFOR in anaerobic organisms), while 4-nitro derivatives may exhibit steric hindrance .

- Thiadiazole vs. Triazole : Thiadiazole’s sulfur atoms improve membrane permeability, but triazole derivatives show higher metabolic stability .

- 3D-QSAR Modeling : Utilizes CoMFA/CoMSIA to predict activity cliffs and optimize substituent placement .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial potency) be reconciled?

- Methodological Answer :

- Dose-Response Profiling : EC₅₀/IC₅₀ ratios across multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) identify selective windows.

- Mechanistic Studies : Enzymatic assays (e.g., PFOR inhibition for antiparasitic activity) or ROS generation assays clarify primary vs. off-target effects .

Q. What computational methods validate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding to active sites (e.g., bacterial dihydrofolate reductase) using crystal structures (PDB ID: 1DHF).

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity or ligand-protein charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.